methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate
Description
Methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate is a structurally complex heterocyclic compound featuring multiple pharmacologically relevant moieties:
- A thiophene-2-carboxylate ester backbone, which enhances metabolic stability and membrane permeability.
- A sulfonyl group bridging the thiophene ring to a 6,7-dihydrothiazolo[5,4-c]pyridine scaffold, a motif associated with kinase inhibition and anti-inflammatory activity .
- A 5-methylisoxazole-3-carboxamido substituent, a fragment commonly found in COX-2 inhibitors and antimicrobial agents .
Properties
IUPAC Name |
methyl 3-[[2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]sulfonyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S3/c1-9-7-11(20-27-9)15(22)19-17-18-10-3-5-21(8-12(10)29-17)30(24,25)13-4-6-28-14(13)16(23)26-2/h4,6-7H,3,5,8H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXZKNZBULBPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C4=C(SC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1396784-09-0 |
| Molecular Formula | C₁₇H₁₆N₄O₆S₃ |
| Molecular Weight | 468.5 g/mol |
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Research indicates that it may inhibit specific enzymes and receptors involved in disease processes. For example, sulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase isoforms, which are crucial in regulating pH and fluid balance in biological systems .
Biological Activities
-
Anticancer Activity
- Recent studies have explored the anticancer potential of related compounds with similar structural features. For instance, compounds containing isoxazole and thiazole moieties have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . The mechanisms often involve the induction of apoptosis and disruption of cell cycle progression.
-
Anti-inflammatory Effects
- Compounds with sulfonamide groups have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses . These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
-
Antimicrobial Properties
- Isoxazole derivatives are known for their antimicrobial activities against various pathogens. The presence of the isoxazole ring enhances the compound's ability to penetrate microbial membranes and inhibit growth through various mechanisms, including enzyme inhibition and disruption of metabolic pathways .
Case Study 1: Anticancer Efficacy
A study evaluated a series of isoxazole derivatives for their anticancer activity against human cancer cell lines. Among them, one derivative showed an IC50 value of 0.95 µM against COX-2, indicating significant selectivity and potency . This suggests that this compound could be further investigated as a lead compound for cancer therapy.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives related to this compound. The results demonstrated a marked reduction in inflammation markers in vitro, supporting the hypothesis that these compounds can effectively modulate inflammatory responses through COX inhibition .
Comparison with Similar Compounds
Key Observations :
- The sulfonyl linker in the target compound may improve solubility compared to non-sulfonated analogs (e.g., thiazolo[3,2-a]pyridines) .
- The 5-methylisoxazole group mimics celecoxib’s sulfonamide in COX-2 binding but lacks the sulfonamide’s renal toxicity risks .
Physicochemical and Pharmacokinetic Properties
Predicted parameters (using SwissADME, as in ):
Analysis :
- The target compound’s moderate LogP and solubility suggest balanced lipophilicity, reducing the need for prodrug formulations compared to triazolo-thiadiazines .
- Its bioavailability likely surpasses thiazolo[3,2-a]pyridines due to esterification and sulfonyl groups enhancing absorption .
Pharmacodynamic Comparisons
- COX-2 Inhibition : The 5-methylisoxazole group may compete with celecoxib’s sulfonamide in COX-2 binding, though potency is likely lower due to reduced electronegativity .
- Antimicrobial Activity : Thiazolo-pyridine derivatives exhibit broad-spectrum activity, but the target compound’s isoxazole group may narrow its spectrum to Gram-positive pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
